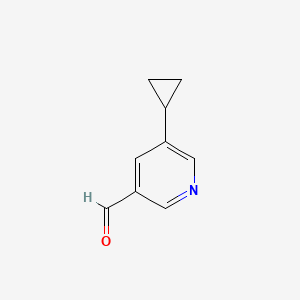

5-Cyclopropylnicotinaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-cyclopropylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-6-7-3-9(5-10-4-7)8-1-2-8/h3-6,8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZNIRXDMASLJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745106 | |

| Record name | 5-Cyclopropylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211589-30-8 | |

| Record name | 5-Cyclopropylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: IR Spectrum Analysis of 5-Cyclopropylnicotinaldehyde

The following technical guide details the infrared (IR) spectral analysis of 5-Cyclopropylnicotinaldehyde , a critical intermediate in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals.

This guide is structured for medicinal chemists and process development scientists . It synthesizes fragment-based spectral prediction with experimental data from structural analogues (nicotinaldehyde and cyclopropyl-arenes) to provide a robust framework for characterization and quality control.

Executive Summary & Structural Context

Compound: 5-Cyclopropylnicotinaldehyde (CAS: 1211535-62-6)

Molecular Formula:

5-Cyclopropylnicotinaldehyde is a bifunctional pyridine scaffold featuring an electrophilic aldehyde at the C3 position and a lipophilic cyclopropyl group at the C5 position. In drug development, it serves as a "chimeric" intermediate, bridging the polarity of the pyridine ring with the metabolic stability of the cyclopropyl moiety.

Why IR Analysis Matters: While NMR is the gold standard for structural elucidation, IR spectroscopy is the superior tool for process monitoring (e.g., tracking the Suzuki coupling of 5-bromonicotinaldehyde) and solid-state form identification during scale-up.

Structural Dissection for Spectral Prediction

To accurately assign the spectrum, we treat the molecule as a composite of three vibrationally distinct domains:

-

The Pyridine Core: Aromatic C=C/C=N stretching and ring deformation.

-

The Aldehyde Handle: Highly diagnostic Carbonyl (

) and Fermi resonance ( -

The Cyclopropyl Tail: Unique high-frequency aliphatic

stretches and ring breathing modes.

Experimental Protocol (Standardized)

For reproducible results in a QC or R&D setting, the following acquisition parameters are recommended.

| Parameter | Specification | Rationale |

| Technique | ATR (Attenuated Total Reflectance) | Preferred for solid intermediates. Requires minimal prep and avoids moisture interference common in KBr pellets. |

| Crystal Type | Diamond or ZnSe | Diamond is recommended due to the potential hardness of crystalline pyridine salts. |

| Resolution | 4 cm⁻¹ | Sufficient to resolve the Fermi doublet of the aldehyde. |

| Scans | 16 - 32 | Balances signal-to-noise ratio with throughput speed. |

| Spectral Range | 4000 – 600 cm⁻¹ | Covers all diagnostic functional group and fingerprint regions. |

Detailed Spectral Assignment

The following assignments are derived from validated data of structural analogues (Nicotinaldehyde and Cyclopropylbenzene).

A. The High-Frequency Region (3100 – 2700 cm⁻¹)

This region is the "identity check" for the functional groups.

| Wavenumber (cm⁻¹) | Vibration Mode | Assignment & Notes |

| 3080 – 3010 | Cyclopropyl C-H Stretch | Diagnostic. Cyclopropyl C-H bonds possess significant |

| 3050 – 3000 | Aromatic C-H Stretch | Pyridine ring protons. |

| 2850 – 2820 | Aldehyde C-H Stretch (Sym) | Fermi Resonance Doublet (Band 1). The overtone of the C-H bending couples with the fundamental stretch. |

| 2750 – 2720 | Aldehyde C-H Stretch (Asym) | Fermi Resonance Doublet (Band 2). Often appears as a distinct, medium-intensity "shoulder" separated from the main aliphatic region. Crucial for confirming aldehyde integrity. |

B. The Double Bond Region (1750 – 1500 cm⁻¹)

This region confirms the electronic environment of the pyridine ring.

| Wavenumber (cm⁻¹) | Vibration Mode | Assignment & Notes |

| 1715 – 1700 | C=O Stretch (Carbonyl) | Dominant Band. Conjugation with the pyridine ring lowers the frequency compared to aliphatic aldehydes (~1730 cm⁻¹). Expect a sharp, intense peak. |

| 1595 – 1585 | Pyridine Ring Stretch | |

| 1570 – 1560 | Pyridine Ring Stretch | Secondary ring mode, often appearing as a shoulder to the 1590 band. |

C. The Fingerprint Region (1500 – 600 cm⁻¹)

This region is vital for distinguishing the product from its halogenated precursor.

| Wavenumber (cm⁻¹) | Vibration Mode | Assignment & Notes |

| 1470 – 1430 | Pyridine Ring Vibration | Skeletal vibration characteristic of 3-substituted pyridines. |

| 1025 – 1015 | Cyclopropyl Ring Breathing | Key Diagnostic. A medium/strong band arising from the symmetrical expansion/contraction of the cyclopropyl ring. This confirms the successful coupling of the cyclopropyl group. |

| 850 – 700 | C-H Out-of-Plane (OOP) Bend | Pattern depends on substitution (3,5-disubstituted). Expect strong bands corresponding to isolated protons. |

Quality Control: Impurity Profiling

In a synthesis context (typically Suzuki coupling of 5-bromo-nicotinaldehyde with cyclopropylboronic acid ), IR is a rapid "Go/No-Go" gate.

Distinguishing Product from Precursor

| Feature | Starting Material (5-Bromo) | Product (5-Cyclopropyl) |

| High Freq C-H | Aromatic C-H only (<3050 cm⁻¹) | New bands >3050 cm⁻¹ (Cyclopropyl C-H) |

| Aldehyde C=O | ~1710 cm⁻¹ | ~1710 cm⁻¹ (Unchanged) |

| Fingerprint | C-Br stretch (variable, often ~1000-1100) | Cyclopropyl Breathing (~1020 cm⁻¹) |

| Boron Impurity | N/A | Broad O-H (~3200-3400 cm⁻¹) if Boronic Acid remains |

QC Decision Workflow

The following logic flow illustrates how to use the IR spectrum for rapid batch release.

Figure 1: IR-based Quality Control Decision Tree for 5-Cyclopropylnicotinaldehyde synthesis.

References & Data Validation

The spectral assignments above are grounded in authoritative fragment analysis from the following standard reference databases:

-

NIST Chemistry WebBook. IR Spectrum of 3-Pyridinecarboxaldehyde (Nicotinaldehyde). Validates the conjugated carbonyl (~1700 cm⁻¹) and pyridine ring stretching frequencies.

-

AIST Spectral Database (SDBS). IR Spectrum of Cyclopropylbenzene. Validates the characteristic high-frequency C-H stretch (3000-3100 cm⁻¹) and ring breathing modes (~1020 cm⁻¹) of the cyclopropyl group attached to an aromatic system.

-

BenchChem Application Note. Suzuki Coupling of 5-Bromonicotinaldehyde. Provides context on the synthesis pathway and precursor identification.

Technical Whitepaper: 5-Cyclopropylnicotinaldehyde

A Critical Intermediate for Pyridine-Based Pharmacophores [1]

Executive Summary

5-Cyclopropylnicotinaldehyde (5-cyclopropylpyridine-3-carbaldehyde) is a specialized heterocyclic building block increasingly utilized in modern drug discovery.[1] It serves as a pivotal intermediate for introducing the cyclopropyl-pyridine motif—a structural element valued for its ability to modulate lipophilicity (LogP) and metabolic stability without significantly increasing molecular weight.[1]

This guide provides a rigorous technical analysis of its synthesis, focusing on the superiority of Molander salt coupling over traditional boronic acid routes, and outlines its utility in the synthesis of kinase inhibitors (e.g., PI3K/mTOR pathway modulators).[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Data |

| Chemical Name | 5-Cyclopropylpyridine-3-carbaldehyde |

| CAS Number | 1211589-30-8 |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.17 g/mol |

| Appearance | Colorless to light yellow oil |

| Boiling Point | ~272.5°C (Predicted) |

| Density | ~1.203 g/cm³ |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; slightly soluble in water |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |

Core Synthesis: The Molander Protocol

While traditional Suzuki-Miyaura coupling using cyclopropylboronic acid is possible, it is often plagued by protodeboronation and instability of the boronic acid species.[1] The industry-standard "Hero Protocol" utilizes Potassium Cyclopropyltrifluoroborate (Molander Salt) , which offers superior stability and atom economy.[1]

Reaction Mechanism (Suzuki-Miyaura Coupling)

The synthesis involves the palladium-catalyzed cross-coupling of 5-bromonicotinaldehyde with potassium cyclopropyltrifluoroborate.[1]

Figure 1: Synthetic pathway utilizing Molander salt for enhanced stability.[1]

Step-by-Step Protocol

Based on Patent WO2015030057A1 (Reference Example 21-9-1) [1]

Reagents:

-

5-Bromonicotinaldehyde (1.0 equiv)[1]

-

Potassium cyclopropyltrifluoroborate (1.2 - 1.5 equiv)[1]

-

K₃PO₄ (Tribasic potassium phosphate) (3.0 - 4.0 equiv)[1]

-

Solvent System: THF:Water (3:1 ratio)[1]

Procedure:

-

Charge: In a microwave-safe vial, combine 5-bromonicotinaldehyde (372 mg, 2.0 mmol), potassium cyclopropyltrifluoroborate (325 mg, 2.2 mmol), and K₃PO₄ (1.49 g, 7.0 mmol).

-

Solvent: Add THF (9 mL) and Water (3 mL). Degas the mixture by bubbling nitrogen for 5 minutes.

-

Catalyst: Add Pd(dppf)Cl₂[1]·DCM (82 mg, 0.1 mmol) under a nitrogen stream.[1] Seal the vial immediately.

-

Reaction: Irradiate in a microwave reactor at 150°C for 30 minutes . (Alternatively, reflux in an oil bath at 100°C for 12-18 hours if microwave is unavailable, though yields may decrease).

-

Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by saturated brine.[1][2]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0% to 10% EtOAc in Hexanes).

-

Result: The product is obtained as a colorless oil.[1]

Expert Insight: The use of the trifluoroborate salt prevents the rapid hydrolysis often seen with cyclopropylboronic acid.[1] The high base load (K₃PO₄) is critical to facilitate the hydrolysis of the -BF3K species to the active boronic acid species in situ at a controlled rate.[1]

Applications in Drug Discovery[1]

Pharmacophore Utility

The 5-cyclopropylnicotinaldehyde scaffold is a bioisostere for 3,5-disubstituted benzenes and other heteroaromatics.[1]

-

Lipophilicity Modulation: The cyclopropyl group adds significant lipophilicity (+LogP) compared to a methyl group, improving membrane permeability, while being metabolically more stable than an isopropyl or ethyl group (which are prone to benzylic oxidation).[1]

-

Conformational Restriction: The cyclopropyl ring is rigid, often locking the molecule into a bioactive conformation that fits specific hydrophobic pockets in enzymes like kinases.[1]

Downstream Chemistry

The aldehyde at position 3 is highly reactive and serves as a "warhead" for further diversification:

| Reaction Type | Reagent | Product Class |

| Reductive Amination | Primary Amines + NaBH(OAc)₃ | Secondary Amines (Common in Kinase Inhibitors) |

| Oxidation | NaClO₂ / NaH₂PO₄ (Pinnick) | Nicotinic Acids (Peptide coupling partners) |

| Condensation | Hydrazines / Hydroxylamines | Hydrazones / Oximes (Heterocycle formation) |

| Horner-Wadsworth-Emmons | Phosphonates | Vinyl Pyridines (Michael acceptors) |

Biological Context

This intermediate is frequently observed in the patent literature for PI3K (Phosphoinositide 3-kinase) and mTOR inhibitors.[1] The pyridine nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket, while the cyclopropyl group occupies the hydrophobic region (selectivity pocket).[1]

Figure 2: Application of the intermediate in kinase inhibitor design.[1]

Handling & Safety

-

Oxidation Sensitivity: Like most aldehydes, this compound is prone to air oxidation to the corresponding carboxylic acid (5-cyclopropylnicotinic acid).[1] Store under Argon.

-

Hazards: Irritant to eyes, respiratory system, and skin.[1][3] Handle in a fume hood.

-

Stability: The cyclopropyl ring on the pyridine is chemically robust and survives standard acidic/basic workups, but the aldehyde is the labile point.[1]

References

-

Takeuchi, K., et al. (2015).[1] Novel morpholine derivative or salt thereof. WO2015030057A1.[1] Google Patents. Link

-

Molander, G. A., & Ellis, N. (2007).[1] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link[1]

-

BenchChem. (2024).[1] Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. Link (General reference for 5-bromo precursor handling).[1]

-

ChemicalBook. (2024).[1] 5-Cyclopropylnicotinaldehyde Product Properties. Link

Sources

Technical Guide: 5-Cyclopropylnicotinaldehyde as a Novel Scaffold in Medicinal Chemistry

Executive Summary

5-Cyclopropylnicotinaldehyde (CAS: 1211589-30-8) represents a high-value intermediate in modern drug discovery, bridging the gap between traditional heteroaromatic chemistry and

This guide details the structural rationale, synthetic pathways, and experimental protocols required to utilize this scaffold effectively.

Structural Rationale & Pharmacophore Properties[1][2]

The "Metabolic Shield" Effect

Unsubstituted pyridine rings in drug candidates are frequently susceptible to oxidative metabolism, particularly at the C-5 position relative to the nitrogen. Replacing a hydrogen or a methyl group with a cyclopropyl ring significantly retards this metabolic clearance.

-

Mechanism: The cyclopropyl C-H bonds are shorter and stronger (

) than typical alkyl C-H bonds ( -

Lipophilicity Modulation: The cyclopropyl group increases lipophilicity (

) moderately compared to a methyl group, improving membrane permeability, yet it remains smaller than an isopropyl group, preserving binding pocket fit.

Geometric Bioisosterism

The cyclopropyl group is not merely a hydrophobic spacer; it possesses unique electronic properties due to the "banana bonds" (bent bonds) of the ring.

-

-Character: The C-C bonds of the cyclopropane ring have significant

-

Conformational Locking: The rigid nature of the three-membered ring restricts the rotational freedom of the substituent, potentially reducing the entropic penalty upon binding to a protein target.

Visualization: Structure-Activity Relationship (SAR) Logic

Figure 1: The strategic transition from a labile nicotinaldehyde precursor to the metabolically robust 5-cyclopropyl analog.

Synthetic Strategy: Overcoming Protodeboronation

The synthesis of 5-cyclopropylnicotinaldehyde typically involves a Suzuki-Miyaura cross-coupling between 5-bromo-3-pyridinecarboxaldehyde and cyclopropylboronic acid.

The Challenge: Protodeboronation

Cyclopropylboronic acids are notoriously unstable under standard Suzuki conditions. The

The Solution: Anhydrous Conditions & Specific Ligands

To mitigate this, the protocol must utilize:

-

Base Selection: Use of anhydrous bases like Potassium Phosphate (

) rather than aqueous carbonates. -

Ligand Choice: Tricyclohexylphosphine (

) or SPhos create a bulky, electron-rich environment that accelerates the oxidative addition and transmetallation steps, outcompeting the deboronation side reaction. -

Alternative Reagents: Potassium cyclopropyltrifluoroborate (

) is a more stable alternative if the boronic acid fails.

Experimental Protocol: Synthesis of 5-Cyclopropylnicotinaldehyde

Objective: Synthesize 5-cyclopropylnicotinaldehyde via Palladium-catalyzed cross-coupling.

Materials Checklist

| Reagent | Equivalents | Role |

| 5-Bromo-3-pyridinecarboxaldehyde | 1.0 eq | Electrophile |

| Cyclopropylboronic acid | 1.3 - 1.5 eq | Nucleophile (Excess required due to instability) |

| Pd(OAc)2 | 0.05 eq | Catalyst Precursor |

| Tricyclohexylphosphine (PCy3) | 0.10 eq | Ligand |

| K3PO4 (Tribasic, Anhydrous) | 3.0 eq | Base |

| Toluene / Water | 20:1 ratio | Solvent System |

Step-by-Step Methodology

-

Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush continuously with Argon or Nitrogen.

-

Solvent Degassing: Sparge Toluene with Argon for 30 minutes prior to use to remove dissolved oxygen (critical for Pd(0) cycle stability).

-

Reagent Loading:

-

Add 5-Bromo-3-pyridinecarboxaldehyde (1.0 eq), Cyclopropylboronic acid (1.3 eq), and

(3.0 eq) to the flask. -

Add the Pd(OAc)2 catalyst (5 mol%) and PCy3 ligand (10 mol%).

-

-

Reaction Initiation:

-

Add the degassed Toluene/Water mixture.

-

Heat the reaction mixture to 100°C under vigorous stirring.

-

Note: Monitor via TLC or LC-MS. Reaction typically completes in 4–12 hours.

-

-

Workup:

-

Purification:

-

Purify via Flash Column Chromatography on Silica Gel.

-

Eluent: Hexanes:Ethyl Acetate (Gradient 90:10 to 70:30).

-

Observation: The product is typically a light yellow oil or low-melting solid.

-

Visualization: Synthetic Workflow

Figure 2: Optimized workflow for the Suzuki coupling of cyclopropylboronic acid, highlighting the critical QC checkpoint.

Downstream Applications & Reactivity

Once synthesized, the aldehyde functionality at the 3-position serves as a versatile "warhead" for further elaboration.

Reductive Amination (Linker Installation)

The most common application is coupling with primary or secondary amines to create scaffold linkers.

-

Protocol: Treat aldehyde with amine in DCE/MeOH, followed by reduction with

. -

Application: This creates the "linker-head" architecture common in kinase inhibitors where the pyridine binds the hinge region and the amine extends into the solvent-exposed area.

Heterocycle Condensation

The aldehyde can be used to fuse rings onto the pyridine core.

-

Imidazo[4,5-b]pyridines: Condensation with diamines.[4]

-

Hantzsch Dihydropyridine Synthesis: Reaction with keto-esters to form complex calcium channel blocker analogs.

References

-

ChemicalBook. (n.d.). 5-Cyclopropylnicotinaldehyde Properties and Suppliers. Retrieved from

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[5] Journal of Medicinal Chemistry, 59(19), 8712–8756. Retrieved from

- Wallace, D. J., & Chen, C. (2005). Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. Tetrahedron Letters. (General reference for cyclopropyl coupling protocols).

-

Deng, W., et al. (2001). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Cyclopropyltrifluoroborates. Organic Letters. Retrieved from

-

Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from

Sources

- 1. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. audreyli.com [audreyli.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scientificupdate.com [scientificupdate.com]

Methodological & Application

Application Notes and Protocols for the Preparation of 5-Cyclopropylnicotinaldehyde

Introduction: The Significance of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropyl group is a highly sought-after structural motif in modern drug discovery. Its incorporation into molecular scaffolds can significantly enhance a compound's metabolic stability, binding affinity, and membrane permeability. 5-Cyclopropylnicotinaldehyde is a key building block in the synthesis of a variety of pharmacologically active agents, making its efficient and reliable preparation a critical step in the drug development pipeline. This guide provides detailed protocols and expert insights into the primary synthetic routes for this valuable intermediate, focusing on the widely employed Suzuki-Miyaura cross-coupling and the alternative Negishi cross-coupling reaction.

Primary Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction couples an organoboron compound with an organic halide, providing a direct and robust method for the synthesis of 5-Cyclopropylnicotinaldehyde from 5-bromonicotinaldehyde and cyclopropylboronic acid.[1]

The catalytic cycle of the Suzuki-Miyaura reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The active Pd(0) catalyst first inserts into the carbon-bromine bond of 5-bromonicotinaldehyde. Subsequently, in the presence of a base, the cyclopropyl group is transferred from the boronic acid to the palladium center. Finally, the desired 5-Cyclopropylnicotinaldehyde is formed through reductive elimination, regenerating the Pd(0) catalyst.[1]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the synthesis of 5-Cyclopropylnicotinaldehyde. Optimization may be necessary based on the specific laboratory conditions and reagent purity.

Materials:

-

5-Bromonicotinaldehyde

-

Cyclopropylboronic Acid (high purity, ≥98%)

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃)

-

Potassium Phosphate (K₃PO₄)

-

Toluene

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromonicotinaldehyde (1.0 mmol), cyclopropylboronic acid (1.3 mmol), palladium(II) acetate (5 mol%), tricyclohexylphosphine (10 mol%), and potassium phosphate (2.0 mmol).

-

Solvent Addition: Add a degassed mixture of toluene and water (typically a 4:1 to 10:1 ratio, 5 mL total). The addition of water can have a significant accelerating effect on the reaction.[3]

-

Reaction Execution: Stir the mixture vigorously and heat to a temperature between 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.[1] Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-Cyclopropylnicotinaldehyde as a pure product.[1]

Causality Behind Experimental Choices:

-

High-Purity Cyclopropylboronic Acid: Using high-purity cyclopropylboronic acid (≥98%) is crucial to minimize impurities that can poison the palladium catalyst or lead to unwanted side reactions, ensuring more predictable and reproducible outcomes.[4]

-

Catalyst and Ligand Selection: The combination of palladium acetate and a bulky, electron-rich phosphine ligand like tricyclohexylphosphine (PCy₃) is often effective for cross-coupling reactions involving heteroaryl halides.[3] The bulky ligand facilitates the reductive elimination step and can help to prevent catalyst deactivation.

-

Choice of Base and Solvent: Potassium phosphate is a commonly used base that is effective in promoting the transmetalation step.[3] A mixture of toluene and water is a standard solvent system for Suzuki reactions, with water playing a key role in activating the boronic acid.[3]

-

Inert Atmosphere: Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which can lead to the formation of palladium black and a decrease in reaction efficiency.[5]

Alternative Synthetic Methodology: Negishi Cross-Coupling

The Negishi cross-coupling reaction offers a powerful alternative to the Suzuki-Miyaura reaction, particularly when the corresponding organoboron reagent is unstable or difficult to prepare.[6] This method utilizes an organozinc reagent, which is known for its high reactivity and functional group tolerance.[6] The synthesis of 5-Cyclopropylnicotinaldehyde via the Negishi coupling involves the reaction of 5-bromonicotinaldehyde with a cyclopropylzinc halide.

Visualizing the Negishi Cross-Coupling Workflow

Caption: General workflow for Negishi cross-coupling.

Experimental Protocol: Negishi Coupling

This protocol provides a general procedure for the Negishi coupling. Specific conditions may require optimization.

Materials:

-

5-Bromonicotinaldehyde

-

Cyclopropyl Bromide

-

Zinc dust (activated)

-

1,2-Dibromoethane

-

Chlorotrimethylsilane

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Activation of Zinc: In a flame-dried flask under an inert atmosphere, stir zinc dust in anhydrous THF. Add 1,2-dibromoethane and chlorotrimethylsilane and heat the mixture to reflux for a few minutes. Cool to room temperature.

-

Formation of Cyclopropylzinc Bromide: To the activated zinc, slowly add a solution of cyclopropyl bromide in anhydrous THF. Stir the mixture at room temperature until the zinc is consumed. The resulting solution of cyclopropylzinc bromide is used in the next step.

-

Cross-Coupling Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve 5-bromonicotinaldehyde and tetrakis(triphenylphosphine)palladium(0) (2-5 mol%) in anhydrous THF.[7] To this solution, slowly add the freshly prepared cyclopropylzinc bromide solution at room temperature.[7]

-

Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature or gently heat to 40-50 °C and monitor its progress by TLC or GC/MS.[7] Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Rationale for Method Selection:

The choice between the Suzuki-Miyaura and Negishi coupling often depends on the availability and stability of the organometallic reagent. While cyclopropylboronic acid is commercially available, its propensity for protodeboronation can be a drawback.[6] Organozinc reagents, while requiring in situ preparation, can offer higher reactivity in some cases. The Negishi coupling is also known for its excellent functional group tolerance.[6]

Data Summary and Comparison

| Parameter | Suzuki-Miyaura Coupling | Negishi Coupling |

| Nucleophile | Cyclopropylboronic Acid | Cyclopropylzinc Bromide |

| Catalyst | Palladium(II) Acetate / Phosphine Ligand | Tetrakis(triphenylphosphine)palladium(0) |

| Base | Required (e.g., K₃PO₄) | Not explicitly required in the coupling step |

| Solvent | Toluene/Water | Anhydrous THF |

| Temperature | 80-100 °C | Room Temperature to 50 °C |

| Key Advantages | Commercially available boronic acid, well-established | High reactivity, excellent functional group tolerance |

| Potential Challenges | Protodeboronation of boronic acid | In situ preparation of organozinc reagent required |

Troubleshooting and Expert Recommendations

-

Low Yield in Suzuki Coupling: If the yield is low, ensure that the cyclopropylboronic acid is of high purity and that the reaction is conducted under strictly anhydrous and inert conditions to prevent catalyst deactivation. The choice of ligand can also be critical; consider screening other bulky electron-rich phosphine ligands.

-

Side Reactions with the Aldehyde Group: The aldehyde functionality is generally well-tolerated in both Suzuki and Negishi couplings. However, under harsh basic conditions or with certain catalysts, side reactions such as aldol condensation or reduction can occur. Using milder bases like potassium carbonate or cesium carbonate can mitigate these issues. In nickel-catalyzed Suzuki-Miyaura reactions, the presence of an aldehyde can in some cases inhibit the reaction.[8][9]

-

Protodeboronation: To minimize the undesired protodeboronation of cyclopropylboronic acid in Suzuki couplings, use of potassium cyclopropyltrifluoroborate can be an effective alternative as it is more resistant to this side reaction.[6]

-

Formation of Homocoupling Products: The formation of biphenyl-like homocoupling products from the boronic acid can occur, especially if the reaction is not properly degassed, leading to the presence of oxygen which can promote this side reaction.[5]

Conclusion

The synthesis of 5-Cyclopropylnicotinaldehyde is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a robust and widely used method, benefiting from the commercial availability of cyclopropylboronic acid. The Negishi coupling provides a valuable alternative, particularly when high reactivity is required. The choice of methodology will depend on the specific requirements of the synthesis, including scale, functional group tolerance, and reagent availability. Careful optimization of the reaction conditions, including the catalyst system, base, and solvent, is key to achieving high yields and purity of this important synthetic intermediate.

References

- Optimizing Suzuki Coupling: The Advantages of Using High-Purity Cyclopropylboronic Acid. (2026, January 25). [Source Platform].

- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.

- Dreher, S. D., Lim, S. E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura cross-coupling reactions of primary alkyltrifluoroborates with aryl chlorides. The Journal of Organic Chemistry, 74(9), 3626-3631.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. [Journal Name].

- Organic Chemistry Portal. (n.d.). Negishi Coupling.

- Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532-7533.

- Leonard, D. K., Bajo, S., & Nelson, D. J. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(7), 1905-1911.

- Organic Syntheses. (n.d.). (5-Cyanopentyl)zinc(II) bromide.

- ResearchGate. (n.d.). Optimization of a Negishi coupling between 5 and model bromide 25.

- ACS Publications. (2014, August 25). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters.

- ResearchGate. (2020, January 4). (PDF) Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions.

- BenchChem. (2025). Application Notes and Protocols for the Negishi Coupling of 3-Bromo-2-iodofuran.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. Yoneda Labs [yonedalabs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05444H [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Application Notes & Protocols: Catalytic Methods for the Synthesis of 5-Substituted Nicotin-aldehydes

Introduction: The 5-substituted nicotin-aldehyde framework is a cornerstone in modern medicinal chemistry and drug development. As a privileged scaffold, the pyridine ring is present in 59% of FDA-approved small-molecule drugs, valued for its ability to engage in hydrogen bonding and fine-tune the physicochemical properties of a molecule.[1] The strategic placement of an aldehyde at the 3-position and a variable substituent at the 5-position creates a versatile building block, offering multiple points for diversification in the synthesis of complex molecular architectures, particularly kinase inhibitors and various therapeutic agents.[2]

This guide provides an in-depth exploration of the primary catalytic methodologies employed for the synthesis of these high-value intermediates. Moving beyond a simple recitation of procedures, we will dissect the underlying principles of each reaction, explain the causal relationships behind reagent selection, and provide detailed, field-proven protocols. The focus is on robust, scalable, and versatile palladium-catalyzed cross-coupling reactions and the emerging field of direct C-H functionalization.

Foundational Principles: The Palladium-Catalyzed Cross-Coupling Cycle

At the heart of many modern synthetic strategies for functionalizing aromatic rings is the palladium-catalyzed cross-coupling reaction. These reactions, including the Suzuki, Sonogashira, and Heck reactions, share a common mechanistic pathway, which is crucial for understanding reaction optimization and troubleshooting.[3][4] The general cycle is initiated by the formation of a catalytically active Pd(0) species.

The cycle proceeds through three fundamental steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond (e.g., C-Br) of the nicotin-aldehyde derivative, forming a Pd(II) intermediate.[4]

-

Transmetalation (for Suzuki/Sonogashira): The substituent to be added is transferred from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) to the palladium center, displacing the halide.[4]

-

Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[3]

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

The choice of ligand (L), base, and solvent is critical. Ligands (often phosphines) stabilize the palladium center and modulate its reactivity. The base is required to facilitate the transmetalation step and neutralize the acid generated during the reaction.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura coupling is arguably the most powerful and widely used method for constructing C(sp²)-C(sp²) bonds, making it ideal for synthesizing 5-aryl or 5-heteroaryl nicotin-aldehydes.[2][5] The reaction's popularity stems from its mild conditions, tolerance of a vast array of functional groups, and the general stability and low toxicity of the requisite boronic acid or ester reagents.[4] 5-Bromonicotinaldehyde is a common and effective starting material for this transformation.[2]

Data Presentation: Suzuki-Miyaura Coupling of Nicotinaldehyde Scaffolds

The following table summarizes representative yields from the literature for the Suzuki-Miyaura coupling of 5-bromonicotinaldehyde with various boronic acids.

| Entry | Starting Material | Boronic Species | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |

| 1 | 5-Bromonicotinaldehyde | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 95 | [2] |

| 2 | 5-Bromonicotinaldehyde | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 92 | [2] |

| 3 | 5-Bromo-2-tosyloxynicotinaldehyde | Thiazole-5-boronic acid pinacol ester | Pd(dba)₂ (5) / tfp (10) | K₂CO₃ | THF/H₂O | 69 | [6] |

| 4 | 5-Bromonicotinaldehyde | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 88 | [7][8] |

| 5 | 5-Bromonicotinaldehyde | 2,4-Dimethoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | [7][8] |

Abbreviations: dppf = 1,1'-Bis(diphenylphosphino)ferrocene, dba = dibenzylideneacetone, tfp = tris(2-furanyl)phosphine.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 5-(4-methoxyphenyl)nicotinaldehyde from 5-bromonicotinaldehyde.

Materials:

-

5-Bromonicotinaldehyde (1.0 equiv)

-

4-Methoxyphenylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

1,4-Dioxane (Anhydrous)

-

Deionized Water

-

Argon or Nitrogen gas supply

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromonicotinaldehyde, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The solution should be thoroughly degassed via sparging with inert gas for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-aryl-nicotinaldehyde.[2]

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, providing a direct route to 5-alkynyl-nicotinaldehydes.[9] These products are exceptionally useful intermediates, as the alkyne moiety can be further elaborated through cycloadditions, reductions, or hydration reactions. The reaction typically employs a dual catalytic system of palladium and copper(I).[9][10]

Mechanism Insight: The palladium catalyst follows the standard cross-coupling cycle. The role of the copper(I) co-catalyst is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the arylpalladium(II) complex, which is more efficient than the direct reaction of the alkyne with the palladium center.[9]

Experimental Protocol: Sonogashira Coupling

Objective: To synthesize a 5-alkynyl-nicotinaldehyde from 5-bromonicotinaldehyde and a terminal alkyne.

Materials:

-

5-Bromonicotinaldehyde (1.0 equiv)

-

Terminal Alkyne (e.g., Phenylacetylene, 1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2.5 mol%)

-

Copper(I) iodide (CuI, 5 mol%)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as both base and solvent, or as a base in a solvent like DMF)[11][12]

-

Triphenylphosphine (PPh₃, 5 mol%) (optional, as additional ligand)

-

Argon or Nitrogen gas supply

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 5-bromonicotinaldehyde, Pd(PPh₃)₂Cl₂, CuI, and PPh₃ (if used).

-

Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the solvent (e.g., anhydrous DMF or Et₃N). Add the terminal alkyne via syringe, followed by the amine base (if not used as the solvent).

-

Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the aryl halide.[9][12] Monitor the reaction by TLC.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to afford the desired 5-alkynyl-nicotinaldehyde.

The Heck Reaction: Accessing Vinylic Scaffolds

The Heck reaction provides a powerful method for the arylation or vinylation of alkenes, enabling the synthesis of 5-vinylnicotin-aldehydes.[13] This reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene in the presence of a base.[14] A key feature of the Heck reaction is its excellent stereoselectivity, typically favoring the formation of the trans isomer.[13]

Mechanism Insight: Unlike the Suzuki and Sonogashira reactions, the Heck reaction does not involve a transmetalation step. Instead, after oxidative addition, the alkene coordinates to the palladium(II) complex. This is followed by a migratory insertion (carbopalladation) step and subsequent β-hydride elimination to release the vinylic product and a hydridopalladium complex. The base then regenerates the Pd(0) catalyst.[14]

Experimental Protocol: Heck Reaction

Objective: To synthesize 5-((E)-styryl)nicotinaldehyde from 5-bromonicotinaldehyde and styrene.

Materials:

-

5-Bromonicotinaldehyde (1.0 equiv)

-

Styrene (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Tri-o-tolylphosphine (P(o-tol)₃, 4 mol%)

-

Triethylamine (Et₃N, 2.0 equiv)

-

Acetonitrile or DMF (Anhydrous)

-

Argon or Nitrogen gas supply

Procedure:

-

Catalyst Preparation: In a Schlenk tube under inert gas, dissolve Pd(OAc)₂ and P(o-tol)₃ in the chosen solvent (e.g., acetonitrile).

-

Reagent Addition: To this solution, add 5-bromonicotinaldehyde, styrene, and triethylamine.

-

Reaction: Seal the tube and heat the mixture to 80-100 °C. Monitor the reaction's progress by TLC or GC-MS.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography to isolate the 5-vinylnicotin-aldehyde.

Emerging Frontiers: Direct C-H Functionalization

Direct C-H functionalization represents a paradigm shift in synthesis, offering a more atom- and step-economical approach by avoiding the pre-functionalization (e.g., halogenation) of starting materials.[15] For pyridine rings, this is a significant challenge due to the presence of multiple C-H bonds with different reactivities and the Lewis basicity of the nitrogen atom, which can coordinate to and deactivate the metal catalyst.[16][17]

Regioselectivity is controlled by the electronic properties of the ring and any existing substituents.[16] Electron-withdrawing groups, like the aldehyde in a nicotin-aldehyde, can increase the acidity of certain C-H bonds, potentially directing functionalization.[16]

Caption: Factors influencing regioselectivity in the C-H functionalization of nicotin-aldehyde.

While direct C-H acylation of arenes using aldehydes as coupling partners is an advancing field, the direct C-H arylation or alkenylation at the 5-position of an existing nicotin-aldehyde is less established than the cross-coupling methods.[18] More commonly, a substituted pyridine is first synthesized via C-H functionalization, followed by introduction of the aldehyde group. However, protocols for the direct arylation of electron-deficient pyridines are being developed, often requiring specific ligands and conditions to achieve high regioselectivity.[16]

References

- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Chlorofuro[2,3-b]pyridine.

- BenchChem. (n.d.).

- BenchChem. (2025).

- ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.

- ACS Publications. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters.

- RSC Publishing. (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry.

- Semantic Scholar. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

- PMC. (n.d.). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines.

- ResearchGate. (2020). Br vs.

- Journal of the American Chemical Society. (n.d.).

- Nobel Prize Outreach. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis.

- PubMed. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0)

- PMC. (n.d.). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring.

- ResearchGate. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0)

- Wikipedia. (n.d.). Sonogashira coupling.

- Organic Chemistry Portal. (n.d.). Heck Reaction.

- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). Journal Name.

- ResearchGate. (n.d.).

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Chemistry LibreTexts. (2023). Heck Reaction.

- Newman, S. G., et al. (2024). Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction. Organic Letters.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nobelprize.org [nobelprize.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Heck Reaction [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

Application Note: 5-Cyclopropylnicotinaldehyde in the Synthesis of Bioactive Molecules

Executive Summary

5-Cyclopropylnicotinaldehyde (5-Cyclopropylpyridine-3-carbaldehyde) is a high-value heterocyclic intermediate increasingly utilized in medicinal chemistry to modulate physicochemical properties and metabolic stability. This guide details the handling, synthetic utility, and strategic application of this scaffold in drug discovery.[1]

The cyclopropyl moiety acts as a bioisostere for isopropyl or ethyl groups, often enhancing potency through hydrophobic pocket filling while mitigating CYP450-mediated oxidation. The C-3 aldehyde functionality serves as a versatile "chemical warhead" for constructing diverse linkers via reductive amination, olefination, and multicomponent reactions.

Chemical Profile & Handling

| Property | Specification |

| IUPAC Name | 5-cyclopropylpyridine-3-carbaldehyde |

| CAS Number | 1211589-30-8 (Substructure Ref: 1260817-92-0) |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.17 g/mol |

| Appearance | Pale yellow to amber liquid or low-melting solid |

| Solubility | Soluble in DCM, MeOH, THF, EtOAc; sparingly soluble in water |

| Storage | 2–8°C under inert atmosphere (Argon/Nitrogen).[2] Aldehydes are prone to air oxidation to carboxylic acids. |

Handling Precaution: The pyridine nitrogen is basic (pKa ~3.8). Avoid strong acidic conditions during storage to prevent polymerization or salt formation.

Strategic Utility in Drug Design

The "Cyclopropyl Effect"

Replacing an alkyl group (ethyl/isopropyl) with a cyclopropyl ring often yields:

-

Metabolic Stability: The C-H bonds in a cyclopropane ring are shorter and stronger (approx. 106 kcal/mol) than acyclic alkanes, reducing susceptibility to oxidative metabolism (e.g., by CYP3A4).

-

Conformational Restriction: The rigid cyclopropyl ring can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding.

-

σ-Hole Bonding: The electron-deficient center of the cyclopropyl ring can engage in unique non-covalent interactions with protein targets.

Retrosynthetic Analysis Map

The following diagram illustrates the versatility of the aldehyde handle in accessing diverse chemical spaces.

Figure 1: Retrosynthetic divergence from 5-cyclopropylnicotinaldehyde. The aldehyde serves as a linchpin for generating amines, alkenes, acids, and heterocycles.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Cyclopropylnicotinaldehyde

Context: If the aldehyde is not commercially sourced, it is best synthesized via Suzuki-Miyaura coupling from 5-bromo-3-pyridinecarboxaldehyde.

Reagents:

-

5-Bromo-3-pyridinecarboxaldehyde (1.0 eq)

-

Cyclopropylboronic acid (1.5 eq)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

-

K₃PO₄ (3.0 eq)

-

Toluene/Water (10:1 v/v)

Procedure:

-

Charge: In a reaction vial, combine the bromo-aldehyde, cyclopropylboronic acid, K₃PO₄, and Pd catalyst.

-

Degas: Seal the vial and purge with Argon for 5 minutes. Add degassed Toluene/Water solvent mixture via syringe.

-

Reflux: Heat the mixture to 100°C for 12 hours. Monitor conversion by LC-MS (Target [M+H]+ = 148.1).

-

Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry organic layer over Na₂SO₄.

-

Purification: Concentrate and purify via flash column chromatography (Hexanes/EtOAc gradient). The cyclopropyl group is stable, but the aldehyde can oxidize; store fractions under inert gas.

Protocol B: Reductive Amination (Key Application)

Context: Creating a "CH2-NH" linker is the most common use case. Sodium triacetoxyborohydride (STAB) is preferred over NaCNBH3 for safety and milder conditions.

Mechanism:

-

Formation of iminium ion (equilibrium).

-

Selective reduction of the iminium species by the hydride source.

Reagents:

-

5-Cyclopropylnicotinaldehyde (1.0 eq)

-

Amine Partner (R-NH₂, 1.1 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic Acid (1.0 eq - Critical for catalyzing imine formation with basic pyridines)

-

DCE (Dichloroethane) or DCM (Dichloromethane)

Step-by-Step Workflow:

-

Imine Formation:

-

Dissolve 5-cyclopropylnicotinaldehyde (1.0 mmol) and the amine (1.1 mmol) in DCE (5 mL).

-

Add Acetic Acid (1.0 mmol).[3] The slightly acidic pH buffers the basic pyridine nitrogen and accelerates iminium formation.

-

Stir at Room Temperature (RT) for 30–60 minutes. Checkpoint: H-NMR or LCMS can verify imine formation.

-

-

Reduction:

-

Add STAB (1.5 mmol) in one portion.

-

Stir at RT for 4–16 hours.

-

Note: Evolution of gas is minimal but ensure the vessel is not completely gas-tight if using large scales.

-

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO₃ (careful, CO₂ evolution).

-

Extract with DCM (3x).

-

Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

-

Purification:

-

Amine products often streak on silica. Use DCM/MeOH/NH₄OH (90:9:1) or amine-functionalized silica gel for purification.

-

Case Study: Optimization of a Kinase Inhibitor

Scenario: A discovery team is optimizing a p38 MAP Kinase inhibitor. The lead compound (Ethyl-derivative) shows good potency but high clearance (metabolic instability at the ethyl group).

Solution: Bioisosteric replacement using 5-Cyclopropylnicotinaldehyde.

Comparative Data (Hypothetical but Representative):

| Compound | R-Group | IC50 (nM) | t1/2 (Microsomes) | Rationale |

| Lead A | -CH₂CH₃ (Ethyl) | 12 | 15 min | Ethyl group prone to oxidation. |

| Analog B | -CH(CH₃)₂ (Isopropyl) | 25 | 28 min | Steric bulk improves stability but reduces potency. |

| Target C | -Cyclopropyl | 8 | 55 min | Optimal fit + metabolic blockade. |

Synthesis of Target C: The team utilizes Protocol B (above) to couple 5-cyclopropylnicotinaldehyde with the core scaffold amine. The resulting secondary amine is stable and retains the critical H-bond acceptor capability of the pyridine ring.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Reductive Amination | Incomplete imine formation due to pyridine basicity. | Increase Acetic Acid to 1.5–2.0 eq. Ensure molecular sieves are used if the amine is non-nucleophilic. |

| Aldehyde Oxidation | Poor storage; air exposure. | Check aldehyde purity by H-NMR (CHO peak ~10.0 ppm). Repurify or synthesize fresh if carboxylic acid >5%. |

| Cyclopropyl Ring Opening | Strong acid exposure (e.g., HCl, H₂SO₄). | Avoid strong mineral acids. The cyclopropyl-pyridine bond is robust, but the ring itself can open under harsh electrophilic conditions. |

| Product Streaking on TLC | Interaction with silica silanols. | Add 1% Triethylamine or NH₄OH to the eluent. |

References

-

Bioisosterism in Drug Design

-

Talevi, A. (2016).[2] Cyclopropane: A versatile player in the drug discovery arena. Journal of Medicinal Chemistry.

-

-

Reductive Amination Methodologies

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

-

-

Synthesis of Pyridine Aldehydes

-

General synthetic protocols for 3-pyridinecarboxaldehyde derivatives.[3]

-

-

Cyclopropyl-Pyridine Scaffolds in Patents

-

Substituted Pyridine Compounds as S1P1 Agonists. (Example of class utility).

-

Sources

Application Note: Scale-Up Synthesis of 5-Cyclopropylnicotinaldehyde

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-cyclopropylnicotinaldehyde (5-cyclopropylpyridine-3-carbaldehyde). While traditional methods often employ unstable cyclopropylboronic acid, this protocol utilizes Potassium Cyclopropyltrifluoroborate as the nucleophile. This shift significantly enhances reagent stability, stoichiometry control, and reproducibility at scale. The method employs a Palladium-catalyzed Suzuki-Miyaura coupling optimized for electron-deficient heteroarenes, ensuring high yields (>80%) and minimizing protodeboronation side reactions.

Strategic Route Selection

The synthesis of 5-cyclopropylnicotinaldehyde presents two primary challenges:

-

Instability of Cyclopropylboronic Acid: The free acid is prone to rapid protodeboronation and dehydration, making precise stoichiometry difficult in large batches.[1]

-

Reactivity of the Pyridine Ring: The electron-deficient nature of the pyridine ring can make oxidative addition sluggish compared to benzene derivatives.

To address these, we utilize the Molander Modification of the Suzuki coupling.

Retrosynthetic Analysis

The strategy disconnects the C-C bond at the 5-position. We select 5-bromonicotinaldehyde as the electrophile due to its commercial availability and balanced reactivity (bromide is sufficiently reactive without the instability of iodide).

Figure 1: Retrosynthetic strategy utilizing the robust trifluoroborate salt.

Detailed Experimental Protocol

Reagents and Materials

| Reagent | Equiv. | Role | Key Property |

| 5-Bromonicotinaldehyde | 1.0 | Substrate | Limiting Reagent |

| K-Cyclopropyltrifluoroborate | 1.3 | Nucleophile | Air-stable solid |

| Pd(OAc)₂ | 0.02 (2 mol%) | Catalyst Precursor | Source of Pd(0) |

| Tricyclohexylphosphine (PCy₃) | 0.04 (4 mol%) | Ligand | Electron-rich, bulky |

| K₃PO₄ | 3.0 | Base | Promotes transmetallation |

| Toluene / Water | 3:1 v/v | Solvent System | Biphasic medium |

Step-by-Step Methodology

Step 1: Catalyst Pre-activation (Critical for Scale)

Rationale: Pre-complexing the catalyst ensures active species formation and prevents Pd-black precipitation during the initial heating phase.

-

In a separate small vessel under Nitrogen, dissolve Pd(OAc)₂ and PCy₃ in a portion of Toluene.

-

Stir at room temperature for 15 minutes until the solution turns a clear yellow/orange (indicating formation of active Pd(0)-phosphine species).

Step 2: Main Reaction Setup

-

Charge a reactor (equipped with mechanical stirrer, reflux condenser, and N₂ inlet) with 5-Bromonicotinaldehyde , Potassium Cyclopropyltrifluoroborate , and K₃PO₄ .

-

Add the Toluene/Water solvent mixture (degassed).

-

Initiate agitation (300-400 RPM) to create a uniform emulsion.

-

Add the pre-activated catalyst solution via cannula or syringe.

-

Heat the mixture to 95°C (internal temperature).

-

Note: A vigorous reflux is required. The reaction is typically complete in 4–6 hours. Monitor by HPLC/UPLC (Target: <0.5% starting bromide).

-

Step 3: Workup and Purification

Rationale: Aldehydes are sensitive to oxidation. The workup must be efficient. Bisulfite purification avoids expensive silica gel chromatography on scale.

-

Cool reaction mixture to room temperature.

-

Filter through a pad of Celite to remove Pd black and inorganic salts. Wash pad with Toluene.[2]

-

Phase Separation: Transfer filtrate to a separator funnel. Remove the aqueous layer.[3][4][5][6]

-

Bisulfite Adduct Formation (The "Purification Hack"):

-

Add saturated aqueous Sodium Bisulfite (NaHSO₃) (approx. 2-3 equiv) to the organic layer.

-

Stir vigorously for 1-2 hours. The aldehyde-bisulfite adduct will precipitate as a white solid or form a distinct aqueous phase.

-

Wash: Filter the solid adduct or separate the aqueous phase containing the adduct. Wash with Toluene/Ethyl Acetate to remove non-aldehyde impurities (dimers, de-halogenated side products).

-

-

Regeneration:

-

Suspend the clean adduct in water/DCM.

-

Adjust pH to ~9-10 using saturated Na₂CO₃ or NaOH (careful addition).

-

Stir until the solid dissolves and the free aldehyde partitions into the DCM.

-

-

Isolation:

-

Separate organic layer, dry over MgSO₄, and concentrate under reduced pressure.

-

Result: Pale yellow oil or low-melting solid.

-

Process Workflow Visualization

Figure 2: End-to-end process flow for the isolation of high-purity aldehyde.

Critical Quality Attributes (CQA) & Troubleshooting

Impurity Profiling

| Impurity | Origin | Control Strategy |

| Nicotinaldehyde (De-brominated) | Protodeboronation of intermediate or reductive elimination. | Ensure anhydrous catalyst prep; use PCy₃ (bulky ligand prevents side reactions). |

| Homocoupling (Biaryl) | Oxidative coupling of boronate. | Avoid excess O₂; ensure thorough degassing. |

| Nicotinic Acid Derivative | Oxidation of product. | Perform workup under N₂; Store product at -20°C under Argon. |

Safety Considerations

-

Palladium Toxicity: Ensure final product is tested for residual Pd (Target <10 ppm). The bisulfite purification step is excellent for rejecting metal contaminants.

-

Exotherm: The oxidative addition step can be exothermic. On >100g scale, heat gradually.

References

-

Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and Heteroaryl Halides. Organic Letters.

-

Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters.

-

Charette, A. B., et al. (2010). Potassium Cyclopropyltrifluoroborate: Preparation and Suzuki-Miyaura Coupling. E-EROS Encyclopedia of Reagents for Organic Synthesis.

-

BenchChem Application Note. Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.

Sources

- 1. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. audreyli.com [audreyli.com]

- 6. US6288297B1 - Process for the preparation of cyclopropylacetylene - Google Patents [patents.google.com]

Application Note: 5-Cyclopropylnicotinaldehyde in Agrochemical Synthesis

Executive Summary

The search for novel agrochemical active ingredients (AIs) has increasingly focused on "privileged scaffolds" that offer optimized lipophilicity and metabolic stability. 5-Cyclopropylnicotinaldehyde (CAS 1211589-30-8) has emerged as a critical intermediate in this domain. The 5-cyclopropylpyridin-3-yl moiety serves as a bioisostere for more traditional alkyl-substituted pyridines, offering a unique steric profile and enhanced resistance to oxidative metabolism at the pyridine ring.

This application note details the robust synthesis of 5-cyclopropylnicotinaldehyde via Suzuki-Miyaura cross-coupling and demonstrates its downstream utility in synthesizing Next-Generation Succinate Dehydrogenase Inhibitor (SDHI) analogs via reductive amination.

Chemical Profile & Strategic Value

Molecule Overview

| Property | Detail |

| Chemical Name | 5-Cyclopropylpyridine-3-carbaldehyde |

| CAS Number | 1211589-30-8 |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.18 g/mol |

| Appearance | Pale yellow to orange oil (oxidizes upon air exposure) |

| Storage | Inert atmosphere (Argon/Nitrogen), 2-8°C |

Structural Advantages in Agrochemical Design

-

Metabolic Blocking: The cyclopropyl group at the C5 position blocks the metabolic "soft spot" of the pyridine ring, extending the half-life of the active ingredient in plant systems.

-

Lipophilicity Modulation: The cyclopropyl group increases logP compared to a methyl group but maintains a smaller steric footprint than an isopropyl or tert-butyl group, allowing for tighter binding in sterically constrained enzyme pockets (e.g., SDH complex).

-

Versatile Handle: The C3-aldehyde functionality is a "divergent point," allowing access to amines (via reductive amination), acids (via Pinnick oxidation), or alkenes (via Wittig/Horner-Wadsworth-Emmons).

Protocol A: Synthesis of 5-Cyclopropylnicotinaldehyde

Objective: Scalable preparation of the target aldehyde from commercially available 5-bromonicotinaldehyde using a palladium-catalyzed Suzuki-Miyaura coupling.

Reaction Scheme

The synthesis relies on the coupling of 5-bromonicotinaldehyde with cyclopropylboronic acid. This route is preferred over Negishi coupling (organozinc) for safety and functional group tolerance.

Figure 1: Synthesis pathway for 5-Cyclopropylnicotinaldehyde.

Materials & Reagents

-

Precursor: 5-Bromonicotinaldehyde (1.0 eq)

-

Boron Source: Cyclopropylboronic acid (1.3 eq)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 eq)

-

Base: Potassium phosphate tribasic (K₃PO₄) (3.0 eq)

-

Solvent: Toluene : Water (3:1 ratio) - Degassed

Step-by-Step Methodology

-

Inert Setup: Charge a 3-neck round-bottom flask with 5-bromonicotinaldehyde (10.0 g, 53.7 mmol), cyclopropylboronic acid (6.0 g, 69.8 mmol), and K₃PO₄ (34.2 g, 161.1 mmol).

-

Solvent Addition: Add Toluene (150 mL) and Water (50 mL). Sparge the biphasic mixture with Nitrogen for 20 minutes to remove dissolved oxygen (Critical for catalyst longevity).

-

Catalyst Charge: Add Pd(dppf)Cl₂·CH₂Cl₂ (1.3 g, 1.6 mmol) under a positive stream of Nitrogen.

-

Reaction: Heat the mixture to reflux (approx. 100°C internal temp) with vigorous stirring. Monitor by HPLC/TLC.

-

Checkpoint: Reaction is typically complete within 4-6 hours. Look for the disappearance of the bromide peak.

-

-

Work-up:

-

Cool to room temperature.

-

Filter through a pad of Celite to remove palladium black; rinse with Ethyl Acetate.

-

Separate the layers. Extract the aqueous layer twice with Ethyl Acetate.

-

Combine organics, wash with brine, and dry over anhydrous Na₂SO₄.

-

-

Purification: Concentrate under reduced pressure. Purify the residue via flash column chromatography (SiO₂, Hexanes/Ethyl Acetate gradient 0-20%).

-

Yield Expectation: 70-80% (approx. 6.0 - 6.5 g).

-

Note: The product is an oil that may darken; store immediately under inert gas.

-

Application: Synthesis of Agrochemical Pharmacophores

Context: The aldehyde is rarely the final AI. It is most commonly used to generate N-((5-cyclopropylpyridin-3-yl)methyl) amines, a motif found in novel fungicides and insecticides.

Protocol B: Reductive Amination (General Procedure)

This protocol describes coupling the aldehyde with an amine (e.g., an aniline derivative) to form a secondary amine linkage.

Reagents:

-

5-Cyclopropylnicotinaldehyde (1.0 eq)[1]

-

Amine Partner (e.g., 2-amino-biphenyl derivative) (1.0 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic Acid (1.0 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM.

Workflow:

-

Imine Formation: Dissolve the aldehyde and amine in DCE at room temperature. Add Acetic Acid.[2] Stir for 1 hour to allow imine/hemiaminal equilibrium.

-

Reduction: Cool to 0°C. Add STAB portion-wise over 15 minutes.

-

Completion: Allow to warm to RT and stir overnight.

-

Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM.

-

Isolation: The resulting secondary amine can be further functionalized (e.g., acylated) to generate the final amide-based agrochemical.

Pathway Visualization

The following diagram illustrates the "Divergent Synthesis" capability of this intermediate.

Figure 2: Divergent synthetic applications of the aldehyde intermediate.

Safety & Handling Guidelines

-

Boronic Acid Stability: Cyclopropylboronic acid can be prone to protodeboronation. Ensure the base is not added until the reaction is ready to heat, and avoid prolonged exposure to acidic media during workup.

-

Palladium Residues: For agrochemical intermediates, heavy metal content must be strictly controlled (<10 ppm). Use a metal scavenger (e.g., SiliaMetS® Thiol) during the final purification step if the product is for biological testing.

-

Aldehyde Oxidation: The aldehyde oxidizes to the carboxylic acid (CAS 1211588-13-4) upon standing in air. If HPLC shows significant acid formation, the crude material can be treated with diazomethane or re-reduced, but fresh preparation is recommended.

References

-

Synthesis of 5-cyclopropylnicotinaldehyde: Takeda Pharmaceutical Company Limited. (2015).[3][4][5][6][7] Novel morpholine derivative or salt thereof. (Patent No.[5][7] WO2015030057A1).[7] Reference Example 21-9-2. Link

-

Cyclopropylboronic Acid in Suzuki Coupling: Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. ResearchGate. Link

-

Agrochemical Scaffold Utility: Liu, C., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry. Link

-

General Suzuki Coupling Mechanism: Selvita Laboratories. (2025).[3][4][5][6] Suzuki Coupling Reaction: Mechanism and Setup. Link

-

Chemical Data: PubChem. 2-cyclopropylpyridine-3-carbaldehyde (Compound Summary). (Note: Isomer reference for property comparison). Link

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. RennoTech Co., Ltd [rennotech.com]

- 3. 2-(Cyclopentyloxy)-5-methylnicotinaldehyde | C12H15NO2 | CID 177687812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 2-cyclopropylnicotinaldehyde (C9H9NO) [pubchemlite.lcsb.uni.lu]

- 5. 5-(Prop-2-en-1-ylidene)cyclopenta-1,3-diene | C8H8 | CID 13428393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bioacaricides in Crop Protection-What Is the State of Play? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2015030057A1 - Novel morpholine derivative or salt thereof - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Byproduct Analysis in 5-Cyclopropylnicotinaldehyde Synthesis

Welcome to the technical support center for the synthesis of 5-Cyclopropylnicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.

Introduction: The Synthetic Landscape of 5-Cyclopropylnicotinaldehyde

5-Cyclopropylnicotinaldehyde is a key building block in medicinal chemistry, often utilized in the synthesis of various therapeutic agents. Its preparation, while seemingly straightforward, can be accompanied by the formation of several byproducts that can complicate purification and impact the quality of the final compound. The most prevalent synthetic strategy involves the Suzuki-Miyaura cross-coupling reaction. This guide will primarily focus on troubleshooting this pathway, with additional considerations for alternative methods like the Grignard reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when synthesizing 5-Cyclopropylnicotinaldehyde via a Suzuki-Miyaura coupling?

A1: During the Suzuki-Miyaura coupling of a halopyridine derivative (e.g., 5-bromonicotinaldehyde) with cyclopropylboronic acid, you are likely to encounter one or more of the following byproducts:

-

Homocoupling Products: These are dimers of your starting materials, such as biphenyl-like structures from the boronic acid (dicyclopropyl) or the halide. Homocoupling of the boronic acid is particularly common, often exacerbated by the presence of oxygen.[1]

-

Protodeboronation Product: This involves the replacement of the boronic acid group with a hydrogen atom, leading to the formation of cyclopropane. This is a known side reaction for cyclopropyl boronic acids.[2][3][4][5]

-

Dehalogenation Product: The starting halide (e.g., 5-bromonicotinaldehyde) can lose its halogen atom, resulting in the formation of nicotinaldehyde.

-

Boric Acid and its Esters: These are inherent byproducts of the Suzuki reaction and their accumulation can alter the acid-base equilibrium of the reaction mixture.[6]

-

Palladium Black: The palladium catalyst can precipitate out of the solution as an inactive black solid, which reduces the reaction's efficiency.[7]

Q2: I am observing a significant amount of homocoupling of my cyclopropylboronic acid. What is the likely cause and how can I prevent it?

A2: The homocoupling of boronic acids is primarily promoted by the presence of molecular oxygen in the reaction mixture.[1] The mechanism is thought to involve the oxidation of the palladium catalyst, which then preferentially catalyzes the coupling of two boronic acid molecules.

Troubleshooting Steps:

-

Thorough Degassing: Before initiating the reaction, ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[8]

-

Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire course of the reaction.

-

Catalyst Choice: While less common, the choice of palladium catalyst and ligands can influence the rate of homocoupling. Consider screening different ligand systems.

Q3: My reaction is sluggish and I'm isolating a lot of unreacted starting material along with a black precipitate. What's happening?

A3: The formation of a black precipitate is indicative of palladium black, which is the aggregated, inactive form of your palladium catalyst.[7] This reduces the amount of active catalyst in the solution, leading to a stalled or incomplete reaction.

Causality and Mitigation:

-

Ligand Degradation or Insufficient Ligand: The phosphine ligands used in Suzuki couplings are susceptible to oxidation. If the ligand degrades, the palladium center becomes unprotected and can aggregate. Ensure you are using high-quality, fresh ligands and an appropriate ligand-to-palladium ratio.

-

High Temperatures: Prolonged exposure to high temperatures can promote catalyst decomposition. Consider if the reaction temperature can be lowered without significantly impacting the reaction rate.

-

Solvent Choice: The choice of solvent can influence catalyst stability. Solvents like THF can be prone to peroxide formation, which can degrade the catalyst. Ensure you are using high-purity, degassed solvents.

Q4: I am using a Grignard reaction to introduce the cyclopropyl group, but my yields are low and I see several spots on my TLC. What are the potential byproducts?